An In-depth Technical Guide to the Safety and Toxicity of 8-nitro-2(1H)-quinoxalinone
An In-depth Technical Guide to the Safety and Toxicity of 8-nitro-2(1H)-quinoxalinone
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core scaffold for a multitude of pharmacologically active agents.[1][2] Their broad spectrum of biological activities, including anti-tumor, antimicrobial, and anti-inflammatory properties, has made them a focal point in medicinal chemistry and drug development.[3][4] The quinoxalin-2(1H)-one moiety, in particular, is a privileged structure found in various natural products and synthetic pharmaceuticals.[3] The introduction of a nitro group, as in 8-nitro-2(1H)-quinoxalinone, can significantly modulate the molecule's electronic properties and biological activity, often enhancing its potency but also potentially increasing its toxicity.[5]
This guide provides a comprehensive overview of the safety and toxicological profile of 8-nitro-2(1H)-quinoxalinone. Given the limited direct data available for this specific isomer, this document synthesizes information from safety data sheets (SDS) of the parent compound, 2(1H)-quinoxalinone, and closely related nitro-substituted analogs. It also incorporates findings from acute toxicity studies on the isomeric 6-nitro-2(1H)-quinoxalinone to provide a robust, scientifically-grounded assessment for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
Based on GHS classifications for 2(1H)-quinoxalinone and 8-nitroquinoline, 8-nitro-2(1H)-quinoxalinone should be handled as a hazardous substance with the following potential classifications[6][7]:
-
Skin Irritation (Category 2): Causes skin irritation.[6]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[6]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6]
-
Acute Toxicity (Oral, Dermal, Inhalation - Category 4): May be harmful if swallowed, in contact with skin, or if inhaled (inferred from 8-nitroquinoline).[7][8]
-
Carcinogenicity (Category 2): Suspected of causing cancer (inferred from 8-nitroquinoline).[7]
GHS Hazard Summary Table
| Hazard Class | Category | Hazard Statement | Source (Analog) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [6] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [6] |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation | [6] |
| Acute Toxicity, Oral | 4 (Assumed) | H302: Harmful if swallowed | [7] |
| Acute Toxicity, Dermal | 4 (Assumed) | H312: Harmful in contact with skin | [7] |
| Acute Toxicity, Inhalation | 4 (Assumed) | H332: Harmful if inhaled | [7] |
| Carcinogenicity | 2 (Assumed) | H351: Suspected of causing cancer | [7] |
Toxicological Profile
Direct toxicological studies on 8-nitro-2(1H)-quinoxalinone are not published. However, a comprehensive acute toxicity study on the closely related isomer, 6-nitro-2(1H)-quinoxalinone (NQX) , provides critical insights.[9][10] The study, conducted in Wistar rats via intraperitoneal (i.p.) injection, is the most relevant available model for assessing the acute toxicity of nitro-quinoxalinone derivatives.
Acute Toxicity Data (6-nitro-2(1H)-quinoxalinone) [9][10]
| Parameter | Value | Route | Species | Classification |
| LD₅₀ (Median Lethal Dose) | 161.16 mg/kg | Intraperitoneal | Rat | Moderately Toxic |
| LMD (Lethal Minimal Dose) | 60 mg/kg | Intraperitoneal | Rat | - |
| NOAEL (No-Observed-Adverse-Effect Level) | 40 mg/kg | Intraperitoneal | Rat | - |
Causality of Toxic Effects: The toxicity of NQX is dose-dependent. The nitro group likely plays a role in the observed toxicity, a common feature of nitroaromatic compounds which can undergo metabolic reduction to form reactive intermediates.
Clinical Signs of Toxicity: At doses of 60 mg/kg and higher, the following clinical signs were observed in rats[9]:
-
Decreased motor activity
-
Respiratory distress (polypnea)
-
Twisting and hair straightening (piloerection)
-
Agitation followed by sleepiness
-
Diarrhea
-
Decreased body weight, food and water consumption
At the NOAEL dose of 40 mg/kg, no significant changes in animal viability, body weight, food/water intake, or key hematological and biochemical parameters were observed over a 14-day period.[9][10]
Safe Handling and Storage Protocol
Given the compound's irritant properties and potential for acute toxicity, rigorous adherence to safe handling protocols is mandatory. The causality behind these protocols is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.
Experimental Protocol: Chemical Handling
-
Engineering Controls:
-
1.1. Conduct all manipulations of solid 8-nitro-2(1H)-quinoxalinone and its solutions within a certified chemical fume hood to prevent inhalation of dust or vapors.[11]
-
1.2. Ensure the fume hood has a face velocity appropriate for handling potent compounds (typically 80-120 feet per minute).
-
-
Personal Protective Equipment (PPE):
-
2.1. Hand Protection: Wear nitrile gloves (double-gloving is recommended) at all times. Discard gloves immediately if contamination occurs and wash hands thoroughly.
-
2.2. Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes and dust.
-
2.3. Body Protection: Wear a fully buttoned laboratory coat. For larger quantities, a chemically resistant apron is advised.[11]
-
-
Handling Procedures:
-
3.1. Avoid generating dust. When weighing, use a spatula to carefully transfer the solid. Do not pour the powder.
-
3.2. Wash hands thoroughly after handling, even if gloves were worn.
-
3.3. Prepare solutions in the fume hood. Add the solid to the solvent slowly to avoid splashing.
-
-
Storage:
Caption: Workflow for safe handling of 8-nitro-2(1H)-quinoxalinone.
Emergency Procedures
A self-validating emergency protocol ensures that personnel are prepared for accidental exposures, minimizing potential harm.
4.1 First-Aid Measures
The immediate first-aid response is critical to mitigate the effects of exposure.[11]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion: Do NOT induce vomiting. Obtain emergency medical attention immediately.[11]
4.2 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use foam, dry powder, carbon dioxide, or water spray.[11]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.[11]
-
Specific Hazards: As with many organic nitrogen compounds, combustion may produce toxic oxides of nitrogen.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]
4.3 Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 3. Avoid breathing dust. Ensure adequate ventilation.[12]
-
Environmental Precautions: Prevent the chemical from entering drains or public waters.[11]
-
Containment and Cleaning:
-
For a solid spill, carefully sweep or shovel the material into a suitable, labeled container for disposal. Minimize dust generation.[11]
-
For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place in a hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Caption: Logical flow for responding to an accidental chemical spill.
Conclusion
While direct safety and toxicity data for 8-nitro-2(1H)-quinoxalinone are sparse, a thorough analysis of its parent structure and nitro-substituted analogs allows for a robust preliminary hazard assessment. It should be handled as a compound that is irritating to the skin, eyes, and respiratory system, with potential for moderate acute toxicity and possible carcinogenicity. The findings from the acute toxicity study of its 6-nitro isomer, which established an LD₅₀ of 161.16 mg/kg and a NOAEL of 40 mg/kg in rats, provide crucial quantitative data for risk assessment.[9][10]
Researchers and drug development professionals must employ stringent engineering controls, appropriate personal protective equipment, and meticulous handling procedures to minimize exposure. Adherence to the protocols outlined in this guide is essential for the safe utilization of 8-nitro-2(1H)-quinoxalinone in a research and development setting.
References
-
Nakache, R., et al. (2017). In vivo acute toxicity assessment of a novel quinoxalinone (6-nitro-2 (1H)-quinoxalinone) in wistar rats. Cogent Chemistry, 3(1), 1301242. [Link]
-
Gondru, R., et al. (2023). Chemistry, Biological Properties and SAR Analysis of Quinoxalinones. ResearchGate. [Link]
-
ResearchGate. (n.d.). 8-Nitroquinoline. [Link]
-
Chemsrc. (2025). 2(1H)-Quinoxalinone | CAS#:1196-57-2. [Link]
-
Rajurkar, R.M., et al. (2010). Heterocyclic chemistry of quinoxaline and potential activities of quinoxaline derivatives- A review. Pharmacophore, 1(2), 84-95. [Link]
-
Asif, M. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(19), 6433. [Link]
-
Nakache, R., et al. (2017). In vivo acute toxicity assessment of a novel quinoxalinone (6-nitro-2 (1H)-quinoxalinone) in wistar rats. Taylor & Francis Online. [Link]
-
ResearchGate. (2017). In vivo acute toxicity assessment of a novel quinoxalinone (6-nitro-2 (1H) quinoxalinone) in wistar rats. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(11), 3469. [Link]
-
Synerzine. (2018). Quinoxaline Safety Data Sheet. [Link]
-
PubChem. (n.d.). 2(1H)-Quinoxalinone. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 8-Nitroquinoline. National Center for Biotechnology Information. [Link]
-
Ali, M. M., et al. (2000). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 5(7), 864-873. [Link]
-
Zhang, L., et al. (2014). Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(10), 2267-2270. [Link]
-
Wang, Y., et al. (2021). Divergent synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization without a photocatalyst. Organic Chemistry Frontiers, 8(15), 4055-4061. [Link]
-
Cheeseman, G. W. H., & Rafiq, M. (1971). Quinoxalines and related compounds. Part VIII. The reactions of quinoxaline-2(1H)-ones and -2,3(1H,4H)-diones with hydrazine. Journal of the Chemical Society C: Organic, 452-454. [Link]
-
British Red Cross. (n.d.). First aid for poisoning and harmful substances. [Link]
Sources
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2(1H)-Quinoxalinone | C8H6N2O | CID 14526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. synerzine.com [synerzine.com]
- 12. abmole.com [abmole.com]
